molecular formula C8H17NO2 B2811545 propan-2-yl (2S)-2-amino-3-methylbutanoate CAS No. 61393-65-5

propan-2-yl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2811545
CAS No.: 61393-65-5
M. Wt: 159.229
InChI Key: GJJLNXZGOBJOFF-ZETCQYMHSA-N
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Description

Propan-2-yl (2S)-2-amino-3-methylbutanoate is an organic compound with a complex structure that includes an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-amino-3-methylbutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Conversion to alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Propan-2-yl (2S)-2-amino-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-amino-3-phenylbutanoate: Similar structure but with a phenyl group instead of a methyl group.

    Propan-2-yl (2S)-2-amino-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group.

Uniqueness

Propan-2-yl (2S)-2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJLNXZGOBJOFF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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